3,5-Difluoro-4-(trifluoromethyl)bromobenzene

Catalog No.
S742499
CAS No.
156243-64-0
M.F
C7H2BrF5
M. Wt
260.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluoro-4-(trifluoromethyl)bromobenzene

CAS Number

156243-64-0

Product Name

3,5-Difluoro-4-(trifluoromethyl)bromobenzene

IUPAC Name

5-bromo-1,3-difluoro-2-(trifluoromethyl)benzene

Molecular Formula

C7H2BrF5

Molecular Weight

260.99 g/mol

InChI

InChI=1S/C7H2BrF5/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H

InChI Key

QPJKIRNIIXIPIE-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)F)Br

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)F)Br

Synthesis and Characterization:

3,5-Difluoro-4-(trifluoromethyl)bromobenzene is an aromatic organic compound with the chemical formula C7H2BrF5. Its synthesis has been reported in scientific literature, employing various methods such as the Suzuki-Miyaura coupling reaction and the bromination of difluoromethylbenzene derivatives [, ].

Potential Applications:

Due to its unique combination of functional groups, 3,5-Difluoro-4-(trifluoromethyl)bromobenzene holds potential for various research applications, including:

  • Medicinal Chemistry: The compound's structure incorporates fluorine and trifluoromethyl groups, which are often associated with improved drug potency and metabolic stability []. This has led to investigations into its potential as a building block for the development of novel pharmaceuticals [].
  • Material Science: The presence of bromine and fluorine atoms can influence the physical and chemical properties of materials. Researchers have explored the use of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene as a precursor for the synthesis of functional polymers with potential applications in electronics and optoelectronics [].
  • Radiopharmaceutical Chemistry: The bromine isotope Br-76 can be incorporated into the molecule to create radiolabeled probes for various imaging techniques, such as positron emission tomography (PET). This could be valuable for studying biological processes and diagnosing diseases.

3,5-Difluoro-4-(trifluoromethyl)bromobenzene is an organic compound with the molecular formula C7H2BrF5. This compound is characterized by a benzene ring that has two fluorine atoms substituted at the 3 and 5 positions and a trifluoromethyl group at the 4 position. The presence of these substituents imparts unique chemical properties, making it valuable in various scientific research applications, particularly in organic synthesis and material science .

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
  • Oxidation and Reduction: This compound can undergo oxidation or reduction to form different products.
  • Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to yield biaryl compounds .

The specific products formed depend on the reagents and conditions used during these reactions.

The biological activity of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene is attributed to its interactions with various molecular targets, including enzymes and receptors. The fluorine atoms and the trifluoromethyl group enhance its binding affinity and specificity towards these targets. This compound has been studied for its potential to modulate enzyme activity, acting as either an inhibitor or activator, thereby influencing various biochemical pathways .

The synthesis of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene typically involves:

  • Bromination of 3,5-Difluorotoluene: This step often utilizes bromine in conjunction with a Lewis acid catalyst to achieve selective bromination at the desired position.
  • Introduction of Trifluoromethyl Group: Following bromination, the trifluoromethyl group is introduced through various methods such as nucleophilic substitution or electrophilic fluorination.

Industrial production often scales these laboratory methods while ensuring high purity and consistent product quality through advanced reaction control systems .

3,5-Difluoro-4-(trifluoromethyl)bromobenzene finds applications in:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex organic molecules.
  • Material Science: Its unique properties make it useful in developing materials with specific electronic or optical characteristics.
  • Pharmaceutical Research: Due to its biological activity, it is explored for potential therapeutic applications .

Studies on the interactions of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene reveal its capacity to influence enzyme activities and receptor functions. The compound's fluorinated nature enhances its interaction profile, making it a candidate for further exploration in drug design and development. Specific studies have indicated its potential role in modulating pathways relevant to disease processes .

Several compounds share structural similarities with 3,5-Difluoro-4-(trifluoromethyl)bromobenzene:

Compound NameKey Features
3,5-DifluorobromobenzeneLacks the trifluoromethyl group; different reactivity
4-Bromo-2,6-difluorobenzotrifluorideSimilar structure but different substitution patterns
3,5-Difluoro-4-methylbromobenzeneContains a methyl group instead of a trifluoromethyl group

Uniqueness

The uniqueness of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene lies in the combination of both fluorine atoms and a trifluoromethyl group. These features provide distinct electronic effects and steric properties that enhance its reactivity compared to similar compounds. This makes it particularly valuable for specific applications in organic synthesis and material science .

Electrophilic Bromination Strategies

Electrophilic bromination remains the cornerstone for synthesizing 3,5-difluoro-4-(trifluoromethyl)bromobenzene. The reaction typically involves brominating 3,5-difluoro-4-(trifluoromethyl)toluene using Br₂ in the presence of Lewis acids like FeCl₃ or HY zeolites (Figure 1).

Mechanistic Insights:

  • Electrophile Generation: Br⁺ forms via Br₂ interaction with FeCl₃, polarizing the Br–Br bond.
  • Arenium Ion Formation: The electron-withdrawing trifluoromethyl group directs bromination to the para position relative to itself, while fluorine substituents deactivate meta positions.
  • Rearomatization: H⁺ elimination restores aromaticity, yielding the product.

Optimization Parameters:

ParameterOptimal ValueImpact on Yield
Temperature35–50°CPrevents polybromination
Catalyst Loading0.5–2 wt% FeCl₃Maximizes Br⁺ generation
SolventToluene/CH₂Cl₂Enhances solubility

Industrial-scale bromination employs continuous flow reactors with in-situ HBr removal to shift equilibrium.

Transition Metal-Catalyzed Coupling Reactions

Palladium and nickel catalysts enable functionalization of the C–Br bond. Key reactions include:

Suzuki-Miyaura Coupling

Using Pd(PPh₃)₄ and arylboronic acids, biaryl derivatives form in >80% yield. Electron-withdrawing groups on the boronic acid enhance transmetalation efficiency:
$$ \text{Ar–Br} + \text{Ar'–B(OH)}2 \xrightarrow{\text{Pd}^{0}} \text{Ar–Ar'} + \text{B(OH)}3 $$

Buchwald-Hartwig Amination

Pd/Xantphos systems couple primary/secondary amines with the aryl bromide. Steric hindrance from the trifluoromethyl group necessitates bulkier ligands (e.g., BrettPhos):
$$ \text{Ar–Br} + \text{R}2\text{NH} \xrightarrow{\text{Pd}^{0}} \text{Ar–NR}2 + \text{HBr} $$

Catalyst Performance Comparison:

Catalyst SystemSubstrate ScopeYield Range
Pd₂(dba)₃/XantphosAlkyl amines70–85%
NiCl₂(dppf)/ZnAryl amines60–75%
CuI/1,10-phenanthrolineHeterocycles50–65%

Mechanochemical Synthesis Approaches

Solvent-free mechanochemical methods reduce environmental impact while improving atom economy. Key advancements:

  • Palladium-Catalyzed Borylation: Ball milling with Pd(OAc)₂ and B₂pin₂ yields arylboronates at 0.05 mol% Pd loading.
  • Solid-State Cyanation: K₄[Fe(CN)₆] and Pd/C in an electromagnetic mill produce nitriles in 3–5 hours without solvent.

Advantages:

  • 90% reduction in solvent waste vs. traditional methods.
  • Enhanced mixing efficiency through high-frequency collisions.

Site-Selective Functionalization Protocols

The compound’s symmetry allows predictable regioselectivity:

  • Para-Selective Alkylation: Using aryl thianthrenium salts and alkyl iodides, Pd-catalyzed reductive coupling installs alkyl groups at the para position (relative to Br).
  • Ortho-Directing Effects: Fluorine atoms guide electrophiles to ortho positions in nitration/sulfonation reactions.

Case Study – Late-Stage Diversification:
Thianthrenation of 3,5-difluoro-4-(trifluoromethyl)bromobenzene followed by Zn-mediated alkylation yields complex drug intermediates in 65–92% yield.

Industrial-Scale Production Optimization

Key challenges in scaling include bromine handling and catalyst recycling. Solutions:

ChallengeIndustrial SolutionOutcome
Bromine toxicityContinuous flow reactors99% Br₂ conversion
Pd catalyst costHeterogeneous Pd/C systems10× reuse without loss
Byproduct (HBr) removalScrubbers with NaOHMeets EPA discharge limits

A representative pilot-scale process (6.7 kg batch):

  • Charge 3,5-difluoro-4-(trifluoromethyl)toluene, FeCl₃, and toluene.
  • Add Br₂ gradually at 45°C over 2 hours.
  • Quench with Na₂S₂O₃, isolate via distillation (94% yield).

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H227 (50%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,5-Difluoro-4-trifluoromethylbromobenzene

Dates

Modify: 2023-08-15

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